molecular formula C10H15ClFN B1446444 2-(2-Fluorophenyl)-2-methylpropylamine HCl CAS No. 1355248-14-4

2-(2-Fluorophenyl)-2-methylpropylamine HCl

Cat. No.: B1446444
CAS No.: 1355248-14-4
M. Wt: 203.68 g/mol
InChI Key: CTZJWMRDTJSIBI-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom on the phenyl ring and a methyl group on the propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and isobutylamine.

    Reductive Amination: The key step involves the reductive amination of 2-fluorobenzaldehyde with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction forms the intermediate 2-(2-Fluorophenyl)-2-methylpropylamine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Major products include 2-(2-Fluorophenyl)-2-methylpropanone and 2-(2-Fluorophenyl)-2-methylpropanoic acid.

    Reduction: Major products include 2-(2-Fluorophenyl)-2-methylpropanol and 2-(2-Fluorophenyl)-2-methylpropylamine.

    Substitution: Major products depend on the substituent introduced, such as 2-(2-Methoxyphenyl)-2-methylpropylamine.

Scientific Research Applications

2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to act on neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. It may modulate the release and reuptake of neurotransmitters such as dopamine and serotonin, thereby influencing neuronal activity and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-methylpropylamine hydrochloride
  • 2-(2-Bromophenyl)-2-methylpropylamine hydrochloride
  • 2-(2-Methylphenyl)-2-methylpropylamine hydrochloride

Uniqueness

2-(2-Fluorophenyl)-2-methylpropylamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various research applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-10(2,7-12)8-5-3-4-6-9(8)11;/h3-6H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZJWMRDTJSIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC=CC=C1F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-14-4
Record name Benzeneethanamine, 2-fluoro-β,β-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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